(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Mechanism of Action
Target of Action
STK101729, also known as STK-012 , is primarily targeted towards the Interleukin-2 (IL-2) receptor . IL-2 is a potent stimulator of T and NK cell proliferation, survival, and cytotoxic function . The IL-2 receptor consists of three forms: a high-affinity trimeric form (α/β/γ), a dimeric form (β/γ), and a monomeric form (α). STK-012 has been engineered to selectively stimulate the dimeric form of the IL-2 receptor .
Mode of Action
This selective stimulation is designed to stimulate NK cells and naïve effector T-cells, which express the dimeric form of the receptor .
Pharmacokinetics
The pharmacokinetics of STK101729 are currently under investigation in a Phase 1a/1b study . The study aims to evaluate the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012
Result of Action
In mice, STK-014 showed reduced toxicity compared to wild type IL-2 and βγIL-2 . Moreover, STK-014 demonstrated complete responses both as a single agent and in combination with a PD-1 antibody in syngeneic tumor models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)acrolein under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine
In the field of medicine, (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide could be explored as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties would be assessed to determine its suitability as a therapeutic agent.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl rings or the pyrazole core. Examples include:
- (E)-3-(4-methoxyphenyl)-N’-((E)-3-(2-chlorophenyl)allylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(4-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBMNBNBWSWPE-QLBRXNFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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